molecular formula C4H3ClF4O2 B3288085 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride CAS No. 85036-72-2

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride

Cat. No. B3288085
CAS RN: 85036-72-2
M. Wt: 194.51 g/mol
InChI Key: IDRUGSIXIHHNAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride involves the reaction of a suitable precursor with thionyl chloride (SOCl₂). The methoxy group is introduced via an etherification step. Detailed synthetic pathways and conditions can be found in relevant literature .


Chemical Reactions Analysis

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride can participate in various chemical reactions, including acylation, nucleophilic substitution, and esterification. It serves as an acylating agent, reacting with nucleophiles (such as amines or alcohols) to form amides or esters. Researchers have explored its reactivity in different contexts .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride has been utilized in chemical synthesis, leading to the formation of various compounds. For example, it has been involved in reactions with activated aromatic and heterocyclic compounds to form C-sulfenylation products (Kovregin, Sizov, & Ermolov, 2001). Additionally, it plays a role in the synthesis of α,β-unsaturated aldehydes (Wada, Nakamura, Taguchi, & Takei, 1977).
  • Electrochemistry and Battery Technology

    • In the field of electrochemistry and battery technology, derivatives of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, have been used in developing safe electrolytes for lithium-ion batteries. These electrolytes demonstrate high safety and improved wettability to separators and electrodes, contributing to better rate and cycle performances of batteries (Liu et al., 2016).
  • Polymer Science

    • The compound finds applications in polymer science, particularly in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites. These materials are created using reactions that involve 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) and are characterized by their unique UV−vis and emission spectra (Kubo et al., 2005).
  • Organometallic Chemistry

    • In organometallic chemistry, derivatives of this compound, such as 1,3,3,3-tetrafluoro-2-methoxycarbonylpropenesulfenyl chloride, react with enamines to yield sulfenylation products, which are pivotal in synthesizing various organometallic compounds (Kovregin, Sizov, & Ermolov, 2001).
  • Luminescence Research

    • Research in luminescence has utilized derivatives of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride, particularly in the synthesis of europium (III) complexes. These complexes show strong photoluminescence emissions, making them potential candidates for various applications in luminescence-based technologies (Moriguchi et al., 2017).

properties

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRUGSIXIHHNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride

Synthesis routes and methods

Procedure details

A mixture of 47.4 g 3-methoxytetrafluoropropionic acid and 67.3 g phosphorous pentachloride was heated and the contents distilled to obtain a pale yellow liquid boiling to 102°. Redistillation of this liquid yielded 49.8 g (95.2%) 3-methoxytetrafluoropropionyl chloride, b.p. 84°-86°.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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